3-Benzyloxy-7-bromo-naphthalen-2-amine

Catalog No.
S15975966
CAS No.
M.F
C17H14BrNO
M. Wt
328.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyloxy-7-bromo-naphthalen-2-amine

Product Name

3-Benzyloxy-7-bromo-naphthalen-2-amine

IUPAC Name

7-bromo-3-phenylmethoxynaphthalen-2-amine

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

InChI

InChI=1S/C17H14BrNO/c18-15-7-6-13-10-17(16(19)9-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2

InChI Key

CEVINNCNSDABMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)N

3-Benzyloxy-7-bromo-naphthalen-2-amine is a chemical compound that belongs to the class of substituted naphthalene derivatives. It features a naphthalene ring system with a bromine atom at the 7th position and a benzyloxy group at the 3rd position. The presence of an amino group at the 2nd position further enhances its chemical reactivity and potential biological activity. This unique structural arrangement contributes to its significance in various chemical and pharmaceutical applications.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, which is facilitated by reagents such as sodium amide or organolithium compounds.
  • Oxidation Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or hydrogen gas.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the creation of various derivatives with distinct properties.

The biological activity of 3-Benzyloxy-7-bromo-naphthalen-2-amine has been explored in various studies. Compounds with similar structures have shown potential as:

  • Anticancer Agents: Some naphthalene derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity: Naphthalene derivatives often exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

The specific biological effects of 3-Benzyloxy-7-bromo-naphthalen-2-amine depend on its interaction with molecular targets, which may include enzymes or receptors involved in disease pathways.

The synthesis of 3-Benzyloxy-7-bromo-naphthalen-2-amine can be achieved through various methods, including:

  • Bromination of Naphthalen-2-amine: This involves the bromination of naphthalen-2-amine using bromine in a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at temperatures ranging from 0 to 25°C.
  • Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyloxy reagent reacts with the brominated naphthalene derivative under basic conditions.

These synthesis routes are optimized for yield and purity, often employing techniques like recrystallization or chromatography for purification.

3-Benzyloxy-7-bromo-naphthalen-2-amine has several applications in research and industry:

  • Pharmaceutical Development: Due to its potential biological activities, it is investigated for use in developing new drugs targeting cancer and infectious diseases.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis, allowing chemists to explore new derivatives with modified properties.

Studies on the interaction of 3-Benzyloxy-7-bromo-naphthalen-2-amine with biological targets are crucial for understanding its mechanism of action. Research may focus on:

  • Binding Affinity: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Effect on Biological Pathways: Investigating how the compound alters cellular processes, potentially leading to therapeutic effects.

These studies help elucidate the pharmacological profile of the compound and guide further development efforts.

Several compounds share structural similarities with 3-Benzyloxy-7-bromo-naphthalen-2-amine. Notable examples include:

Compound NameStructural Features
7-Bromo-naphthalen-2-amineBromine at position 7, amino group at position 2
3-(Benzyloxy)-7-bromonaphthalen-2-amineSimilar structure with a benzyloxy group
7-Bromo-1,8-naphthyridin-2-amineContains a different nitrogen-containing heterocycle
7-Bromo-1,5-naphthyridin-2-amineAnother nitrogen-containing derivative
7-Bromo-naphthaleneLacks amino and benzyloxy groups but retains bromine

Uniqueness

The uniqueness of 3-Benzyloxy-7-bromo-naphthalen-2-amine lies in its specific substitution pattern on the naphthalene ring. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds, making it particularly valuable for targeted research and applications in medicinal chemistry.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

327.02588 g/mol

Monoisotopic Mass

327.02588 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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